molecular formula C11H7BrO2 B092810 4-Bromo-1-naphthoic acid CAS No. 16650-55-8

4-Bromo-1-naphthoic acid

Cat. No. B092810
CAS RN: 16650-55-8
M. Wt: 251.08 g/mol
InChI Key: FIJIPZQZVLCOMB-UHFFFAOYSA-N
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Description

4-Bromo-1-naphthoic acid is a brominated naphthalene derivative that is of interest in various chemical syntheses and applications. While the provided papers do not directly discuss 4-Bromo-1-naphthoic acid, they do provide insights into the chemistry of brominated naphthalene compounds and their derivatives, which can be extrapolated to understand the properties and reactivity of 4-Bromo-1-naphthoic acid.

Synthesis Analysis

The synthesis of brominated naphthalene derivatives can involve various strategies, including halogenation reactions, coupling reactions, and condensation reactions. For instance, the synthesis of 1-bromo-4-(bromoacetyl)naphthalene (BBAN) is described, which could be related to the synthesis of 4-Bromo-1-naphthoic acid by modifying the acetyl group to a carboxylic acid group . Additionally, the Ullmann coupling reaction is mentioned as a method to introduce axial dissymmetry in brominated naphthalene derivatives . These methods could potentially be adapted for the synthesis of 4-Bromo-1-naphthoic acid.

Molecular Structure Analysis

The molecular structure of brominated naphthalene derivatives is characterized by the presence of a bromine atom, which can significantly influence the electronic and steric properties of the molecule. X-ray crystallography and spectroscopic methods such as FT-IR, NMR, and GC-MS are commonly used to determine the structure and confirm the identity of these compounds . The presence of the bromine atom can also affect the molecule's ability to form hydrogen bonds and engage in π-π stacking interactions, as seen in the molecular structures of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-naphthoquinone .

Chemical Reactions Analysis

Brominated naphthalene derivatives participate in various chemical reactions, including coupling reactions like the Suzuki-Miyaura coupling , and cyclization reactions to form complex structures such as dinaphthodioxins . The bromine atom serves as a good leaving group, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity of these compounds can be harnessed to create a wide array of chemical structures with potential applications in material science and pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated naphthalene derivatives are influenced by the presence of the bromine atom and the specific substituents attached to the naphthalene core. These compounds often exhibit distinct spectroscopic features, such as shifts in the IR and UV-Vis spectra, which can be attributed to the bromine substituent and the overall molecular conformation . The introduction of a carboxylic acid group, as in 4-Bromo-1-naphthoic acid, would likely affect the compound's solubility, acidity, and potential for forming salts and esters.

Scientific Research Applications

  • Synthesis of Complex Chemical Compounds : 4-Bromo-1-naphthoic acid is used in the synthesis of various complex chemical compounds. For instance, it has been employed in the synthesis of binaphthyls through [4+2] cycloadditions between 2-pyrones and benzyne (Escudero et al., 1997).

  • Pharmaceutical Research and Development : It plays a role in the development of pharmaceuticals. For example, it has been used in the synthesis of a naphthoic retinoid, which is specific for certain retinoic acid receptors, highlighting its potential in medicinal chemistry (Milanese et al., 2011).

  • Organic Chemistry Research : 4-Bromo-1-naphthoic acid is a key intermediate in various organic synthesis processes, such as the construction of seven-membered rings via palladium-catalyzed tandem cyclization, illustrating its versatility in organic synthesis (Luo et al., 2019).

  • Analytical Chemistry Applications : Derivatives of naphthoic acid, including bromo variants, have been used in the gravimetric determination of elements like thorium and zirconium, indicating its utility in analytical chemistry (Datta, 1957).

  • Chemical Synthesis Techniques : Research has focused on developing new synthesis methods and improving existing ones for compounds like 4-Bromo-1-naphthoic acid, highlighting the ongoing interest in optimizing its production for various applications (Xu & He, 2010).

Safety And Hazards

4-Bromo-1-naphthoic acid is classified as harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It’s very toxic to aquatic life with long-lasting effects .

Future Directions

While specific future directions for 4-Bromo-1-naphthoic acid are not mentioned in the search results, it’s clear that this compound is an important intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . As such, it will likely continue to be a subject of research and development in these fields.

properties

IUPAC Name

4-bromonaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJIPZQZVLCOMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00300350
Record name 4-Bromo-1-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00300350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-naphthoic acid

CAS RN

16650-55-8
Record name 16650-55-8
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Record name 4-Bromo-1-naphthoic acid
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Record name 4-Bromo-1-naphthoic Acid
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Synthesis routes and methods

Procedure details

A solution of 1,4-dibromonaphthalene (100 g) in THF (500 ml) is added to magnesium (8.49 g) and iodine (trace) in THF (200 ml) over about 2 h and heated at 65-75° C. for up to 7 h (typically 3-4 h) to prepare a solution of the Grignard reagent. The solution is cooled to 0-10° C. and carbon dioxide gas is passed through the solution for 10-16 h. Water (100 ml) is added slowly, and after stirring for about 30 min at 0-10° C., is acidified (typically to pH 2-3) with hydrochloric acid. The THF layer is separated off, and concentrated. The residue is added to aqueous sodium carbonate (20%, 500 ml) and washed with toluene (2×200 ml). The aqueous solution is treated with hydrochloric acid (typically to pH 2-3). The product is filtered off, washed with water, and dried under vacuum at about 90-100° C. for about 12 h (dry weight 60 g).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
8.49 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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